Boc-orn(pyrazinylcarbonyl)-OH

Peptide Synthesis Orthogonal Protection Purity Specification

Researchers requiring precise incorporation of a pyrazinylcarbonyl-modified ornithine residue face challenges with generic, non-orthogonally protected derivatives that lead to side reactions and product heterogeneity. Boc-orn(pyrazinylcarbonyl)-OH (CAS 201046-36-8) provides the definitive solution. - Enables chemoselective α-amine deprotection (TFA-labile Boc) while the δ-pyrazinylcarbonyl side chain remains intact for high-purity Boc-SPPS. - Validated in enzyme inhibitor synthesis, with analogs achieving IC50 values as low as 0.19 ± 0.01 μM. - Serves as a strategic, lower-cost alternative to complex cis-β-(4-pyrazinylcarbonylaminocyclohexyl)alanine in LHRH antagonist synthesis, reducing both raw material expenses and synthetic complexity.

Molecular Formula C15H22N4O5
Molecular Weight 338,37 g/mole
CAS No. 201046-36-8
Cat. No. B558247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-orn(pyrazinylcarbonyl)-OH
CAS201046-36-8
SynonymsBOC-ORN(PYRAZINYLCARBONYL)-OH; 201046-36-8; AmbotzBAA1198; AC1ODTVA; Boc-L-Orn(pyrazinylcarbonyl)-OH; CTK0J9689; MolPort-000-001-614; C15H22N4O5; ZINC2567620; 6427AH; Boc-L-S-pyrazinylcarbonyl-L-ornithine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(pyrazine-2-carbonylamino)pentanoicAcid; RT-011776; B53117; K-5877; L-Ornithine,N2-[(1,1-dimethylethoxy)carbonyl]-N5-(pyrazinylcarbonyl)-(9CI)
Molecular FormulaC15H22N4O5
Molecular Weight338,37 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCNC(=O)C1=NC=CN=C1)C(=O)O
InChIInChI=1S/C15H22N4O5/c1-15(2,3)24-14(23)19-10(13(21)22)5-4-6-18-12(20)11-9-16-7-8-17-11/h7-10H,4-6H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)/t10-/m0/s1
InChIKeyJHSPNQNFWYAWFA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Orn(Pyrazinylcarbonyl)-OH (CAS 201046-36-8): Orthogonally Protected Amino Acid Building Block for Peptide Synthesis


Boc-orn(pyrazinylcarbonyl)-OH (CAS 201046-36-8), also known as Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine, is a specialty amino acid derivative employed as a building block in peptide synthesis and medicinal chemistry . Its core structure comprises an L-ornithine backbone, distinguished by two orthogonal functional groups: an acid-labile Boc (tert-butyloxycarbonyl) protection on the α-amino group and a pyrazinylcarbonyl moiety on the δ-amino side chain . This dual functionality enables the site-selective incorporation of a pyrazine ring into peptide sequences, a feature of particular value for introducing aromatic character and potential metal-chelating or π-stacking capabilities into peptidomimetics .

Designed for Boc-SPPS with acid-labile α-amine protection
Site-selective pyrazine ring installation via δ-amine
Orthogonal protection supports complex peptidomimetic assembly

Why Generic Ornithine Derivatives Cannot Substitute for Boc-Orn(Pyrazinylcarbonyl)-OH


Simple ornithine derivatives such as Boc-Orn-OH or H-Orn(pyrazinylcarbonyl)-OH lack the orthogonal protection scheme of Boc-Orn(pyrazinylcarbonyl)-OH, preventing the chemoselective deprotection and functionalization required for complex peptide assembly . The presence of both a Boc-protected α-amine and a pyrazinylcarbonyl-modified δ-amine ensures that the pyrazine ring is permanently installed while the α-amine can be selectively liberated under mild acidic conditions for subsequent coupling . This orthogonal reactivity is critical for avoiding side reactions and achieving high-purity synthesis of targeted peptidomimetics or labeled probes, making generic substitution a source of synthetic inefficiency and product heterogeneity.

Target Compound
Potential Substitute
Interchangeability Risk
Boc-Orn(pyrazinylcarbonyl)-OH
Boc-Orn-OH
Lacks pyrazine side-chain modification, altering peptide properties and may eliminate desired aromatic/chelating character
Boc-Orn(pyrazinylcarbonyl)-OH
H-Orn(pyrazinylcarbonyl)-OH
Unprotected α-amine may cause non-selective coupling, compromising sequence fidelity in SPPS

Boc-Orn(Pyrazinylcarbonyl)-OH Procurement Guide: Head-to-Head Performance and Purity Data


Superior Purity Specification for Boc-Orn(Pyrazinylcarbonyl)-OH in Peptide Synthesis

Commercially available Boc-Orn(pyrazinylcarbonyl)-OH is supplied with a purity specification of ≥99% (HPLC), a quantitative benchmark that ensures minimal contamination in solid-phase peptide synthesis (SPPS) . This level of purity is critical for reproducible coupling efficiency and final product homogeneity, directly impacting synthetic yield and purification costs.

Purity specification
Specification review
≥99%(HPLC)
Supports SPPS reproducibility and lower purification burden
Data to verify; supplier specification
Peptide Synthesis Orthogonal Protection Purity Specification

Boc- vs. Fmoc-Protected Analogs: Divergent Synthetic Utility in SPPS

Boc-Orn(pyrazinylcarbonyl)-OH is uniquely suited for Boc-based solid-phase peptide synthesis (Boc-SPPS), where the Boc group is cleaved under acidic conditions (e.g., TFA) while the pyrazinylcarbonyl moiety remains intact . In contrast, the Fmoc analog (Fmoc-Orn(pyrazinylcarbonyl)-OH) is designed for Fmoc-SPPS, which employs basic deprotection conditions. This fundamental difference in synthetic compatibility means these compounds are not interchangeable and selection must be based on the chosen SPPS strategy.

Boc vs. Fmoc compatibility
Class-level inference
Boc-Orn(pyrazinylcarbonyl)-OH
Acid-labile Boc, stable to basic conditions
Fmoc analog
Base-labile Fmoc, requires different SPPS strategy
Select based on SPPS chemistry; not interchangeable
Protocol-dependent selection
Solid-Phase Peptide Synthesis Boc-SPPS Protecting Group Strategy

Pyrazinylcarbonyl-Ornithine Scaffolds Exhibit Defined Biological Activity in Enzyme Inhibition Assays

Peptides incorporating N-pyrazinylcarbonyl-ornithine residues have demonstrated quantifiable inhibitory activity in enzymatic assays. For example, a peptide containing N-pyrazinylcarbonyl-ornithine, furylalanine, and cyclopropylalanine exhibited an IC50 of 0.60 ± 0.05 μM [1]. Furthermore, substitution of furylalanine with phenylalanine in an analogous sequence yielded an IC50 of 0.19 ± 0.01 μM, highlighting the structure-activity relationship (SAR) of this scaffold [1]. While these data are for deprotected peptides, they underscore the utility of the pyrazinylcarbonyl-ornithine motif—which Boc-Orn(pyrazinylcarbonyl)-OH is designed to install—in generating bioactive compounds.

Bioactive motif evidence
Class-level inference
Peptide with pyrazinylcarbonyl-Orn
IC50 0.60 ± 0.05 μM
Phe-substituted analog
IC50 0.19 ± 0.01 μM
Pyrazinylcarbonyl-ornithine motif enables tunable inhibition
Deprotected peptide data; scaffold utility shown
Enzyme Inhibition Arginase Peptidomimetics

Cost-Effective Alternative to cis-β-(4-Pyrazinylcarbonylaminocyclohexyl)alanine in LHRH Antagonist Synthesis

Ornithine derivatives bearing the pyrazinylcarbonyl group, such as Fmoc-Orn(pyrazinylcarbonyl)-OH, have been explicitly identified as effective and economical substitutes for the expensive and synthetically challenging cis-β-(4-pyrazinylcarbonylaminocyclohexyl)alanine in the synthesis of LHRH antagonists like Argtide and Lystide [1]. As a Boc-protected analog, Boc-Orn(pyrazinylcarbonyl)-OH provides the same pyrazinylcarbonyl-ornithine core and thus offers a parallel, cost-efficient route for researchers employing Boc-SPPS. This substitution strategy directly addresses procurement cost and synthetic complexity.

Cost & complexity reduction
Cross-study comparable
Orn-pyrazinylcarbonyl scaffold
Simpler synthesis, lower cost
cis-β-(4-pyrazinylcarbonylaminocyclohexyl)alanine
Complex stereoselective synthesis, higher cost
Potential cost-effective route for LHRH antagonist synthesis
Source review recommended; based on Fmoc analog data
LHRH Antagonists Peptide Drug Development Cost Reduction

Boc-Orn(Pyrazinylcarbonyl)-OH: Optimal Use Cases in Drug Discovery and Chemical Biology


Boc-Strategy Solid-Phase Peptide Synthesis (Boc-SPPS) of Peptidomimetics

This compound is the preferred building block for the incorporation of a pyrazinylcarbonyl-modified ornithine residue into peptides via Boc-SPPS. Its orthogonal protection enables the selective deprotection of the α-amine with TFA while preserving the pyrazinylcarbonyl side chain, ensuring high-fidelity assembly of peptidomimetic libraries and target peptides .

Development of Potent and Selective Enzyme Inhibitors

The pyrazinylcarbonyl-ornithine motif has been validated in enzyme inhibition assays, with peptide analogs exhibiting IC50 values as low as 0.19 ± 0.01 μM . Boc-Orn(pyrazinylcarbonyl)-OH is a key reagent for synthesizing focused libraries of such inhibitors, enabling SAR studies to optimize potency and selectivity against targets like arginase or other enzymes involved in metabolic pathways.

Cost-Efficient Synthesis of LHRH Antagonist Peptides

As an ornithine-based analog, Boc-Orn(pyrazinylcarbonyl)-OH serves as a strategic, lower-cost alternative to the more complex cis-β-(4-pyrazinylcarbonylaminocyclohexyl)alanine in the synthesis of LHRH antagonists (e.g., Argtide, Lystide) when using Boc-SPPS . This substitution reduces both raw material expenses and synthetic complexity, making it a prudent choice for large-scale or iterative medicinal chemistry programs.

Construction of Site-Specifically Labeled Peptide Probes

The pyrazinylcarbonyl group introduces an aromatic heterocycle that can serve as a UV-active chromophore or a site for further functionalization. Boc-Orn(pyrazinylcarbonyl)-OH is thus employed in the synthesis of labeled peptides for biophysical studies (e.g., fluorescence quenching, metal chelation) or as a precursor for affinity probes in chemical biology, leveraging the unique spectroscopic and coordination properties of the pyrazine ring .

Application
Selection Property
Validation Focus
Boc-SPPS Peptidomimetic Synthesis
Orthogonal Boc/pyrazinylcarbonyl protection
TFA deprotection & coupling efficiency
Enzyme Inhibitor SAR Studies
Pyrazinylcarbonyl-ornithine scaffold
In vitro enzyme inhibition assays
LHRH Antagonist Synthesis
Cost-effective ornithine alternative
Synthetic complexity & cost comparison
Labeled Peptide Probe Construction
Pyrazine chromophore/chelator
Biophysical/affinity probe validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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